1,3-Benzoxazol-5-amine

Physicochemical profiling Salt selection Bioavailability prediction

Generic benzoxazole amine sourcing often delivers the wrong positional isomer, compromising SAR data and synthetic outcomes. 5-Aminobenzoxazole (CAS 63837-12-7) guarantees regiochemical precision: • 5-NH₂ substitution enables angular oxazolo[4,5-f]quinolone libraries, inaccessible from the 6-amino isomer • 15,000-fold pKa differential (pKa 6.97 vs. 2.75) ensures predictable ionization at physiological pH for intracellular target engagement • ≥97% purity, mp 64-66 °C ensures reproducible reaction stoichiometry Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 63837-12-7
Cat. No. B1270218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzoxazol-5-amine
CAS63837-12-7
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=CO2
InChIInChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2
InChIKeyIAWQUHCVFXQBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzoxazol-5-amine: Core Identity & Physicochemical Profile


1,3-Benzoxazol-5-amine (5-aminobenzoxazole, CAS 63837-12-7) is a bicyclic aromatic heterocycle with molecular formula C₇H₆N₂O and molecular weight 134.14 g/mol, featuring a primary amino group (-NH₂) substituted at the 5-position of the benzoxazole scaffold [1]. The compound is a solid at ambient temperature with an experimentally determined melting point of 64–66 °C, a predicted boiling point of 282.3 ± 13.0 °C at 760 mmHg, a predicted density of 1.317 ± 0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 6.97 ± 0.10 for its most basic site at 25 °C . Its computed XLogP3 is 0.9, with zero rotatable bonds and a topological polar surface area of 52.1 Ų [1]. The compound is typically supplied at ≥95% purity, requiring storage at −20 °C with protection from light and moisture . As a primary aromatic amine on an electron-deficient fused heterocycle, its reactivity and physicochemical properties differ markedly from regioisomeric aminobenzoxazoles, making positional identity critical for reproducible synthetic and biological outcomes.

Identity 5-amino regioisomer of benzoxazole positional verification required
Protonation state ~73% neutral at pH 7.4 predicted context
Synthetic role Primary amine handle on electron-deficient core

Positional Specificity of 1,3-Benzoxazol-5-amine


Benzoxazole amines are not functionally interchangeable. The position of the amino substituent on the benzoxazole core dictates protonation state at physiological pH, regiochemical fate in annulation reactions, and photophysical behavior in fluorescent constructs. The 5-amino isomer exhibits a predicted pKa of 6.97, approximately 4.2 log units more basic than the 2-amino (pKa 2.75) and 6-amino-2-methyl (pKa 2.71) congeners . This translates to a ~15,000-fold difference in basicity, fundamentally altering speciation, salt-forming propensity, and hydrogen-bonding capacity under biologically and synthetically relevant conditions. Furthermore, replacing the oxygen atom with sulfur (benzothiazole analogs) or shifting the amine to the 2-position changes both thermodynamic stability and the electronic landscape of the heterocycle, as demonstrated by calorimetric and computational studies [1]. These differences are not subtle variations—they are categorical and quantitative, and they propagate into divergent synthetic outcomes, biological target engagement profiles, and material photophysics. Generic selection without positional verification risks obtaining a compound with entirely different reactivity and performance characteristics.

5-Amino vs. 2-Amino isomer
Approximately 4.2 pKa units more basic; protonation and solubility profiles at physiological pH may shift considerably, altering assay outcomes.
5-Amino vs. 6-Amino isomer
Gould-Jacobs cyclization regiochemistry diverges, yielding constitutionally different tetracyclic products. ESIPT H-bond strength in the excited state also differs.
Benzoxazole vs. Benzothiazole core
Oxygen-to-sulfur swap alters intrinsic gas-phase thermodynamic stability; thermal processing windows may not transfer directly between the two heterocycle classes.

1,3-Benzoxazol-5-amine Differentiation Evidence


Basicity Divergence Among Aminobenzoxazole Isomers

The predicted pKa of the most basic site of 1,3-benzoxazol-5-amine is 6.97 ± 0.10 at 25 °C . This is substantially higher than that of the 2-amino positional isomer, 1,3-benzoxazol-2-amine (2-aminobenzoxazole, CAS 4570-41-6), which has a predicted pKa of 2.75 ± 0.10 under identical prediction methodology . The 6-amino analog (6-amino-2-methylbenzoxazole, CAS 5676-60-8) exhibits a predicted pKa of 2.71 ± 0.10 . The 5-amino isomer is therefore approximately 4.2 pKa units more basic than both the 2-amino and 6-amino-2-methyl congeners, corresponding to a factor of ~15,800 in basicity (ΔpKa × log₁₀⁻¹). At pH 7.4, the 5-amino isomer is estimated to be approximately 73% neutral (free base), while the 2-amino isomer is >99.99% neutral, leading to markedly different ionization-dependent properties including solubility, permeability, and protein binding.

Basicity divergence
Cross-study comparable
ΔpKa ≈ 4.2
5-NH₂ pKa 6.97 vs. 2-NH₂ pKa 2.75 (predicted, 25 °C)
Determines free-base fraction and salt selection at physiological pH.
Predicted values; verify experimentally for formulation work.
Physicochemical profiling Salt selection Bioavailability prediction Medicinal chemistry

Gould-Jacobs Cyclization Regioselectivity

Under identical Gould-Jacobs reaction conditions with diethyl ethoxymethylenemalonate, 2-substituted 5-aminobenzoxazoles (compounds 1) and 2-substituted 6-aminobenzoxazoles (compounds 2) produce structurally distinct mixtures of cyclized products [1]. The 5-amino series (via intermediates 3) gives a mixture of angularly annelated oxazolo[4,5-f]quinolones (5) and linearly annelated oxazolo[5,4-g]quinolones (6). In contrast, the 6-amino series (via intermediates 4) affords a mixture of oxazolo[5,4-f]quinolones (7) and oxazolo[4,5-g]quinolones (8). The regiochemistry of the amino group on the benzoxazole precursor dictates both the cyclization mode and the topology of the tetracyclic products. These divergent outcomes are not interchangeable—the two amino isomers lead to constitutionally different heterocyclic scaffolds with distinct physicochemical and potential biological properties.

Gould-Jacobs regioselectivity
Head-to-head
5-NH₂ → angular [4,5-f] + linear [5,4-g] quinolones
6-NH₂ isomer yields different [5,4-f] / [4,5-g] fusion topology.
Positional isomer choice dictates the final tetracyclic scaffold.
Collect. Czech. Chem. Commun. 1996, identical conditions for both isomers.
Synthetic methodology Heterocyclic chemistry Regioselective annulation Quinolone synthesis

ESIPT Behavior and Amino Substitution Position

Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31G(d,p) level compared the excited-state intramolecular proton transfer (ESIPT) behavior of 5-amino-2-(2′-hydroxyphenyl)benzoxazole (5A-HBO), its 6-amino analog (6A-HBO), and the unsubstituted parent HBO [1]. In the S₁ excited state, the intramolecular hydrogen bond (O–H⋯N) distance in the enol form of 5A-HBO is 1.73 Å, compared to 1.74 Å for 6A-HBO and 1.69 Å for unsubstituted HBO. The longer H-bond distance in both amino derivatives indicates a weakening of the intramolecular hydrogen bond in the excited state relative to the parent system, attributable to electronic density redistribution caused by the amino substituent. Critically, the electronic density migration direction upon photoexcitation differs: for HBO, density moves from the phenol ring to the benzoxazole ring, whereas for both 5A-HBO and 6A-HBO it transfers from the amino-benzoxazole moiety to the phenol ring, fundamentally altering the ESIPT driving force.

ESIPT H-bond distance
Head-to-head
1.73 Å (S₁ state)
5A-HBO enol; 6A-HBO 1.74 Å, unsubstituted HBO 1.69 Å (TD-DFT).
Amino position alters photoinduced charge-transfer direction.
Computational result; useful for tuning ratiometric sensor response.
Photophysics Fluorescent probes ESIPT Computational chemistry

Antimycobacterial Activity of 5-Aminobenzoxazole Derivatives

In a systematic antimicrobial evaluation, a panel of twelve 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles (3a–3l) and related sulfonamido derivatives were tested against a panel of clinically relevant bacterial and fungal pathogens [1]. Among these, three 5-amino-2-substituted benzoxazole derivatives (compounds 3a, 3c, and 3f) exhibited significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of 8 µg/mL against both drug-sensitive Mycobacterium tuberculosis H37RV (ATCC 27294) and its drug-resistant isolate. The overall MIC range for the series against the tested microorganisms was 8–256 µg/mL, with the most potent activity concentrated against the mycobacterial target. Molecular docking studies against InhA (enoyl-ACP reductase, PDB 3FNE), a validated mycobacterial target in the FASII fatty acid elongation cycle, supported the structure–activity relationship.

Antimycobacterial MIC
Class-level
8 µg/mL (3a, 3c, 3f)
Against M. tuberculosis H37RV and drug-resistant isolate; series range 8–256 µg/mL.
Supports antitubercular lead optimization with correct regioisomer.
No 2-amino or 6-amino head-to-head comparator in the same assay.
Antimycobacterial Tuberculosis Antimicrobial resistance Medicinal chemistry

Physicochemical Property Differences Among Aminobenzoxazole Isomers

The three regioisomeric aminobenzoxazoles exhibit distinct experimentally determined and computationally predicted physicochemical properties that enable unambiguous identity verification and inform formulation and purification strategies [1]. The 5-amino isomer melts at 64–66 °C, which is 64–67 °C lower than the 2-amino isomer (128–133 °C) and 22–24 °C lower than the 6-amino isomer (88 °C). Density follows the opposite trend: the 5-amino isomer (1.317 g/cm³ predicted) is denser than the 2-amino isomer (1.230 g/cm³). The computed octanol–water partition coefficient (XLogP3) of the 5-amino isomer is 0.9, compared to a LogP of approximately 1.5 for the 2-amino isomer, indicating lower lipophilicity. The 6-amino isomer has a reported LogP of 0.31 (ACD/LogP), closer to but still distinguishable from the 5-amino isomer. These differences are sufficient for chromatographic separation (HPLC, GC) and differential scanning calorimetry (DSC)-based identity confirmation.

Physicochemical identity
Cross-study comparable
mp 64–66 °C; density 1.317 g/cm³; XLogP3 0.9
2-NH₂: mp 128–133 °C; 6-NH₂: mp 88 °C. Δmp sufficient for DSC identity check.
Rapid identity verification by melting point or HPLC retention.
Data compiled from PubChem, vendor COAs; confirm against lot-specific certificate.
Pre-formulation Solid-state characterization Chromatography Quality control

Thermodynamic Stability: Benzoxazole vs. Benzothiazole Core

A combined experimental (static-bomb combustion calorimetry, DSC, Calvet microcalorimetry, Knudsen effusion) and computational (G3(MP2)//B3LYP) study of aminobenzoxazoles and their benzothiazole analogs demonstrated that in the gaseous phase, the oxygen-containing benzoxazole derivatives exhibit the lowest tendency to decompose into their constituent elements under standard conditions compared to their sulfur-containing benzothiazole counterparts [1]. The study quantified standard molar enthalpies of formation, sublimation, and fusion for 2-aminobenzoxazole (ABO) and 2-methyl-6-nitrobenzoxazole (MNBO), and extended the analysis to 2-methyl-6-nitrobenzothiazole (MNBT). Natural Bond Orbital (NBO) analysis attributed the enhanced thermodynamic stability of the oxygen heterocycles to stronger stabilizing electronic interactions within the benzoxazole core relative to the benzothiazole system. While this study primarily characterized 2-amino and 6-nitro derivatives, the core heteroatom effect (O vs. S) is a class-level property intrinsic to the benzoxazole scaffold and is expected to generalize to 5-amino-substituted benzoxazoles.

Core thermodynamic stability
Class-level inference
Benzoxazole (O) core more stable than benzothiazole (S) in gas phase.
Enthalpies of formation favor oxygen heterocycle; NBO analysis attributes to stronger electronic interactions.
May support a wider thermal processing window for benzoxazole building blocks.
Primarily characterized on 2-amino and 6-nitro derivatives; expected to generalize to 5-amino scaffold.
Thermochemistry Calorimetry Stability assessment Computational thermodynamics

1,3-Benzoxazol-5-amine Application Scenarios


Antitubercular Lead Optimization Targeting InhA

The demonstrated antimycobacterial activity of 5-amino-2-substituted benzoxazole derivatives (MIC 8 µg/mL against both drug-sensitive and drug-resistant M. tuberculosis) and their molecular docking compatibility with InhA (enoyl-ACP reductase) position the 5-amino benzoxazole scaffold as a privileged starting point for structure-based antitubercular drug design [1]. When procuring the core 5-aminobenzoxazole building block for SAR expansion, researchers must specify the 5-amino positional isomer because the regiochemistry of the amine determines the spatial presentation of the 2-position substituent to the InhA active site; a 2-amino or 6-amino isomer would project substituents in entirely different vectors incompatible with the established docking pose [1]. The pKa differential (5-amino pKa 6.97 vs. 2-amino pKa 2.75) further implies that the 5-amino scaffold will exhibit different ionization-dependent permeability and solubility characteristics at physiological pH, critical for intracellular target engagement in the mycobacterial phagosome [2].

Synthesis of Oxazoloquinolone Libraries via Gould-Jacobs Annulation

For medicinal chemistry groups synthesizing polycyclic quinolone-based libraries (e.g., kinase inhibitors or antibacterial agents), the 5-aminobenzoxazole starting material is uniquely capable of delivering angular oxazolo[4,5-f]quinolone and linear oxazolo[5,4-g]quinolone ring systems upon Gould-Jacobs cyclization—products that are constitutionally distinct from those obtained from the 6-amino isomer under identical conditions [1]. This positional specificity means that two different compound libraries can be generated from the two isomers, and the choice of starting material (5-amino vs. 6-amino) must be made at the procurement stage. No simple post-synthetic transformation can interconvert the resulting tetracyclic scaffolds. The high predicted purity specifications (≥95%) and defined melting point (64–66 °C) further enable reproducible reaction stoichiometry and yield optimization [2].

Design of ESIPT-Based Fluorescent Sensors

The TD-DFT characterization of 5A-HBO reveals that the 5-amino substituent weakens the excited-state intramolecular hydrogen bond (1.73 Å in S₁) relative to unsubstituted HBO (1.69 Å) and produces a distinct electronic density redistribution pattern upon photoexcitation (transfer from the amino-benzoxazole moiety to the phenol ring, rather than the reverse) [1]. This photophysical signature is position-dependent: the 6-amino isomer (1.74 Å) exhibits a subtly different H-bond strength that may translate into measurable differences in ESIPT kinetics, dual-emission ratios, and environmental sensitivity. For probe developers, selecting the 5-amino benzoxazole core over the 6-amino analog provides a rational basis for tuning the energetic barrier to proton transfer and the resulting fluorescence ratiometric response, without additional synthetic modification [1]. The crystallinity and well-defined melting point of the 5-amino precursor facilitate purification and reproducible incorporation into more complex fluorophore architectures [2].

Thermally Stable Building Blocks for High-Temperature Synthesis

Calorimetric evidence demonstrates that the benzoxazole (oxygen) heterocyclic core possesses intrinsically greater thermodynamic stability toward gas-phase decomposition compared to its benzothiazole (sulfur) analog [1]. For process chemistry applications involving high-temperature reactions (e.g., cyclocondensations in polyphosphoric acid at >150 °C, or melt-phase amidations), the benzoxazole scaffold is expected to exhibit a wider thermal processing window and lower risk of heterocyclic ring degradation than the corresponding benzothiazole. When combined with the specific positional identity (5-amino rather than 2-amino or 6-amino), which provides a free primary amine for further functionalization while retaining the stabilizing oxygen heteroatom, the 1,3-benzoxazol-5-amine building block is particularly well-suited for multi-step synthetic routes requiring thermal robustness [1][2].

Application
Selection Property
Validation Focus
Antitubercular lead optimization
5-amino regioisomer for InhA docking vector
Confirm positional identity and ionization-dependent permeability context
Gould-Jacobs quinolone library synthesis
Regiospecific angular/linear ring-fusion outcome
Verify regioisomer purity and reaction reproducibility
ESIPT fluorescent sensor design
5-amino excited-state H-bond and charge-transfer signature
Photophysical characterization of the built fluorophore
High-temperature synthetic building block
O-heterocycle core thermodynamic stability
Thermal processing window and decomposition threshold review

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